molecular formula C8H9BF3K B2468885 Potassium trifluoro(4-methylbenzyl)borate CAS No. 1422539-95-4

Potassium trifluoro(4-methylbenzyl)borate

Cat. No. B2468885
CAS RN: 1422539-95-4
M. Wt: 212.06
InChI Key: YLBJYQGBHCAOKW-UHFFFAOYSA-N
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Description

Potassium trifluoro(4-methylbenzyl)borate is a chemical compound with the molecular formula C8H9BF3K . It is a solid substance that is typically stored at room temperature in an inert atmosphere .


Molecular Structure Analysis

The InChI code for Potassium trifluoro(4-methylbenzyl)borate is 1S/C8H9BF3.K/c1-7-2-4-8(5-3-7)6-9(10,11)12;/h2-5H,6H2,1H3;/q-1;+1 . This indicates that the compound consists of a 4-methylbenzyl group (C8H9) attached to a trifluoroborate (BF3) group, along with a potassium ion (K).


Chemical Reactions Analysis

Potassium trifluoro(4-methylbenzyl)borate is likely to participate in various chemical reactions. Potassium trifluoroborates are a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters in that they are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions .


Physical And Chemical Properties Analysis

Potassium trifluoro(4-methylbenzyl)borate is a solid substance . It has a molecular weight of 212.06 . The compound is typically stored at room temperature in an inert atmosphere .

Scientific Research Applications

Imine Formation

Potassium trifluoro(4-methylbenzyl)borate and related borate reagents like Tris(2,2,2-trifluoroethyl)borate [B(OCH2CF3)3] have been found effective in imine formation. These reagents facilitate the condensation of amides or amines with carbonyl compounds to produce various imines, including N-Sulfinyl, N-toluenesulfonyl, and N-(4-methoxyphenyl) aldimines at room temperature. This method is appreciated for its simplicity and the ease of obtaining products without special workup or isolation procedures (Reeves et al., 2015).

Reactivity and Transmetallation Reactions

Potassium trifluoro(organo)borates are highly stable organoboron derivatives and have emerged as promising alternatives to traditional organoboron reagents. They exhibit interesting reactivity, including intermediate formation of difluoroboranes and transmetallation reactions with transition metals. In many cases, they are more reactive than boronic acids or esters (Darses & Genêt, 2003).

Applications in Organic Synthesis

Potassium trifluoro(organo)borates have been effectively used in the synthesis of various organic compounds. For instance, they react with dehydroamino esters catalyzed by rhodium complexes to form alanine derivatives with a variety of amino protecting groups (Navarre et al., 2004). They are also used in enantioselective conjugate additions to α,β-unsaturated esters, yielding high yields and enantiomeric excesses (Navarre et al., 2005).

Borylation of Fluorinated Arenes

The potassium salt of the boron-centred nucleophile B(CN)32- reacts with fluorinated arenes, leading to the formation of various borate anions. This method shows high chemo- and regioselectivity and is a unique approach to synthesizing tricyano(aryl)borates (Landmann et al., 2017).

Cross-Coupling Reactions

Potassium trifluoro(organo)borates are also involved in cross-coupling reactions. For example, they have been used in palladium-catalyzed coupling reactions with aryl- or alkenyltriflates to produce arenes or alkenes in high yield. Their solid, air-stable nature makes them convenient for storage and handling (Molander & Ito, 2001).

Safety and Hazards

Potassium trifluoro(4-methylbenzyl)borate is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding contact with skin, eyes, or clothing, avoiding dust formation, and avoiding ingestion and inhalation .

properties

IUPAC Name

potassium;trifluoro-[(4-methylphenyl)methyl]boranuide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BF3.K/c1-7-2-4-8(5-3-7)6-9(10,11)12;/h2-5H,6H2,1H3;/q-1;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLBJYQGBHCAOKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CC1=CC=C(C=C1)C)(F)(F)F.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BF3K
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium trifluoro(4-methylbenzyl)borate

CAS RN

1422539-95-4
Record name potassium trifluoro[(4-methylphenyl)methyl]boranuide
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